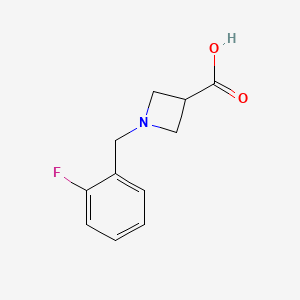

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Description

Historical Context and Development

The development of this compound can be traced within the broader historical framework of azetidine chemistry and fluorinated organic compounds. The compound was first catalogued in chemical databases in 2012, reflecting relatively recent synthetic achievements in heterocyclic chemistry. The synthesis of nitrogen-substituted azetidine 3-carboxylic acid derivatives gained significant attention following the development of methodologies described in patent literature from the 1990s, which outlined fundamental approaches for preparing nitrogen-benzyl azetidine-3-carboxylic acid intermediates. These early synthetic routes involved multi-step processes beginning with nitrogen-benzyl-3-cyano azetidine compounds, followed by acidic hydrolysis using concentrated sulfuric acid and methanol under reflux conditions to yield the desired carboxylic acid derivatives.

The historical significance of this compound lies within the evolution of azetidine carboxylic acid chemistry, which has its roots in the discovery of naturally occurring azetidine-2-carboxylic acid in plants such as sugar beets and lily of the valley. The natural occurrence of azetidine-2-carboxylic acid as a proline analogue provided the foundational understanding that led to the synthetic development of various azetidine carboxylic acid derivatives, including the 3-carboxylic acid variants. The incorporation of fluorinated benzyl substituents represents a more recent advancement, driven by the pharmaceutical industry's recognition that fluorine substitution often enhances the biological properties of organic molecules.

Recent synthetic developments have demonstrated the preparation of azetidine carboxylic acid derivatives through advanced methodologies including Horner-Wadsworth-Emmons reactions and aza-Michael additions, highlighting the compound's position within contemporary synthetic organic chemistry. The synthesis typically begins with methyl (nitrogen-Boc-azetidin-3-ylidene)acetate, which can be obtained from azetidin-3-one through catalyzed reactions, followed by diversification to introduce the fluorinated benzyl substituent.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its representation of multiple important structural motifs. Azetidines constitute one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain of approximately 25.4 kilocalories per mole. This ring strain lies between that of less stable aziridines (27.7 kilocalories per mole) and more stable five-membered rings, providing azetidines with unique reactivity that can be triggered under appropriate reaction conditions while maintaining sufficient stability for practical handling.

The compound exemplifies the growing importance of fluorinated heterocycles in modern chemistry. Fluorine substitution in organic molecules has become increasingly significant due to its ability to modify molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets. The 2-fluorobenzyl substituent in this compound represents a strategic incorporation of fluorine that can influence both the compound's chemical reactivity and potential biological activity.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Azetidine ring | Four-membered nitrogen heterocycle | Ring strain (25.4 kcal/mol), enhanced reactivity |

| Carboxylic acid group | Functional group enabling further derivatization | Hydrogen bonding, ionic interactions, salt formation |

| 2-Fluorobenzyl substituent | Fluorinated aromatic system | Enhanced metabolic stability, modified electronic properties |

| Molecular weight 209.22 g/mol | Optimal size for small molecule applications | Suitable for pharmaceutical applications |

The significance of this compound extends to its role as a building block for more complex heterocyclic structures. Azetidine carboxylic acids serve as important scaffolds for obtaining various biologically active heterocyclic compounds and peptides. The compound's structural features make it particularly suitable for incorporation into larger molecular frameworks through standard organic transformations including amide bond formation, esterification, and cross-coupling reactions.

Position Within Azetidine Chemistry

Within the broader context of azetidine chemistry, this compound occupies a distinctive position as a 3-substituted carboxylic acid derivative. Azetidine carboxylic acids can be categorized into several structural classes, with the most prominent being azetidine-2-carboxylic acid and azetidine-3-carboxylic acid derivatives. The 3-carboxylic acid variants, such as the compound under discussion, are particularly valuable as conformationally constrained analogues of beta-proline.

The compound's position within azetidine chemistry is further defined by its nitrogen substitution pattern. While unsubstituted azetidine carboxylic acids have been extensively studied, nitrogen-substituted variants like this compound represent advanced synthetic targets that combine the inherent properties of the azetidine core with additional functional elements. The benzyl substitution at the nitrogen atom provides increased molecular complexity while maintaining synthetic accessibility through established methodologies.

Recent advances in azetidine chemistry have demonstrated the versatility of these compounds in various synthetic transformations. Cross-electrophile coupling reactions have been developed for azetidine derivatives, enabling branched-selective arylation products that were previously inaccessible. These methodologies highlight the continued evolution of azetidine chemistry and the increasing sophistication of synthetic approaches available for compounds like this compound.

| Azetidine Carboxylic Acid Type | Structural Position | Biological Relevance | Synthetic Accessibility |

|---|---|---|---|

| Azetidine-2-carboxylic acid | Position 2 substitution | Natural proline analogue | Well-established methods |

| Azetidine-3-carboxylic acid | Position 3 substitution | Beta-proline analogue | Advanced synthetic routes |

| Nitrogen-substituted variants | Nitrogen derivatization | Enhanced pharmacological properties | Recent methodological developments |

| Fluorinated derivatives | Halogen incorporation | Improved metabolic stability | Specialized synthetic approaches |

The compound's significance within azetidine chemistry is also reflected in its potential for further derivatization. The presence of both the carboxylic acid functionality and the aromatic fluorinated substituent provides multiple sites for chemical modification, enabling the synthesis of diverse molecular libraries for biological screening and pharmaceutical development. This versatility positions this compound as a valuable intermediate in the continuing evolution of azetidine-based medicinal chemistry.

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUTTJHLWTABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Intramolecular Aminolysis of cis-3,4-Epoxy Amines Catalyzed by Lanthanum Triflate

A recent method involves La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines regioselectively with high yields and selectivity.

- Procedure : The cis-3,4-epoxy amine substrate is refluxed with 5 mol% La(OTf)3 in 1,2-dichloroethane for 2.5 hours.

- Outcome : Azetidine products are obtained in yields up to 81% with high selectivity (>20:1 over pyrrolidine byproducts).

- Advantages : Mild conditions, high regioselectivity, and avoidance of toxic reagents.

- Relevance : The 2-fluorobenzyl substituent can be introduced via the amine precursor, enabling synthesis of this compound after subsequent functionalization steps.

Reaction of Epoxy Halides with Benzylamine in Aqueous Organic Media

An established route involves reacting epoxy halides with benzylamines in a mixed aqueous-organic solvent to form 1-benzylazetidin-3-ol intermediates, which can be converted to azetidine-3-carboxylic acids.

- Key steps :

- Reaction of an epoxy halide with 2-fluorobenzylamine in a water-organic solvent mixture at 10–50°C for 12–36 hours.

- Isolation of 1-(2-fluorobenzyl)azetidin-3-ol intermediate.

- Conversion to acid halide or cyano derivative via mesylation and cyanide substitution.

- Hydrolysis and decarboxylation to yield the azetidine-3-carboxylic acid.

- Optional hydrogenation to remove protecting groups if present.

- Yields : Decarboxylation step yields up to 80%; hydrogenation yields up to 90%.

- Notes : This aqueous medium approach improves yields compared to earlier methods using bulky protective groups like benzhydryl, which are less economical.

Fluorination of Azetidine Precursors

For introducing the fluorine atom on the benzyl substituent or azetidine ring, fluorination reagents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes are used.

Superbase-Induced Azetidine Formation from Epichlorohydrin and Amines

A high regio- and stereoselective method involves:

- Generation of a superbase mixture (e.g., potassium tert-butoxide with butyllithium).

- Addition of epichlorohydrin or tosylate derivatives.

- Nucleophilic attack by secondary amines such as 2-fluorobenzylamine.

- Workup and purification yield azetidine intermediates.

- Further functionalization leads to the carboxylic acid derivative.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The improved synthetic routes avoid toxic reagents like cyanide and epichlorohydrin where possible, favoring operational simplicity and economic viability.

- The use of aqueous reaction media significantly enhances yields of 1-benzylazetidine derivatives compared to traditional organic-only solvents.

- Lewis acid catalysis (La(OTf)3) enables selective azetidine ring closure with minimal side products.

- Fluorination strategies are critical for installing the 2-fluorobenzyl substituent and require careful choice of fluorinating agents and protecting groups.

- Superbase methods provide a powerful approach for regio- and diastereoselective synthesis but require stringent reaction conditions.

Analyse Des Réactions Chimiques

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Applications De Recherche Scientifique

Chemistry

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reductive transformations can be performed using lithium aluminum hydride.

- Substitution Reactions : The compound can undergo substitution reactions to introduce new functional groups.

This versatility makes it valuable in the development of synthetic methodologies and the creation of libraries of compounds for further biological evaluation .

Biological Research

In biological contexts, this compound has been studied for its potential roles as:

- Proline Antagonist : It is investigated for its effects on proline metabolism, which could have implications in various metabolic disorders.

- Plant Tissue Culture : Its influence on plant growth and development is being explored, particularly in optimizing tissue culture conditions.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Thrombin Inhibition : Research indicates that this compound may act as a thrombin inhibitor, which could be beneficial in developing anticoagulant therapies.

- Immunosuppressive Properties : It has been identified as an intermediate in synthesizing compounds that exhibit immunosuppressive activities, potentially useful in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus .

Case Study 1: Synthesis and Application in Peptidomimetics

Recent studies have highlighted the use of azetidine derivatives, including this compound, in creating peptidomimetics. These compounds mimic peptide structures and can be utilized in drug design to improve stability and bioavailability. The synthesis involves strategic modifications to the azetidine ring to enhance biological activity while maintaining structural integrity .

Case Study 2: Development of Bioactive Libraries

Research has shown that derivatives of azetidine can be employed to create libraries of bioactive compounds. For instance, modifications to the azetidine structure have led to the synthesis of compounds with bronchodilating and anti-inflammatory properties, demonstrating the compound's utility in pharmacological applications .

Comparative Table of Applications

| Application Area | Specific Use Cases | Examples of Related Compounds |

|---|---|---|

| Chemistry | Building block for complex molecules | Various azetidine derivatives |

| Biological Research | Proline antagonist; effects on plant tissue cultures | Proline analogs |

| Medicinal Chemistry | Thrombin inhibitors; immunosuppressive agents | Sphingosine 1-phosphate agonists |

Mécanisme D'action

The mechanism of action of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Substituent Effects on S1P₁ Potency and Selectivity

Impact of Fluorination

- 2-Fluorobenzyl vs. 4-Fluorobenzyl : The ortho-fluorine in this compound improves steric hindrance and π-stacking interactions with S1P₁, enhancing binding affinity compared to para-substituted analogs .

- Non-fluorinated analogs: Compounds lacking fluorine (e.g., benzyl or cyclohexyl substituents) exhibit reduced potency (EC₅₀ >100 nM) and higher S1P₃ activity, as seen in benzofuran derivatives .

Activité Biologique

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12FNO2

- CAS Number : 1289387-38-7

The biological activity of this compound is attributed to its interaction with various biological targets. The compound's azetidine ring structure allows it to mimic natural amino acids, which can lead to its incorporation into proteins, potentially disrupting normal protein function and triggering stress responses in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against specific enzymes and receptors. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which are crucial for various cellular signaling pathways.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and cognition.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

- Anticancer Activity : Another case study focused on the compound's anticancer properties. It was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Biological Activity Summary

| Activity Type | Target/Assay | Result |

|---|---|---|

| Enzyme Inhibition | Kinase Assay | IC50 = 45 µM |

| Receptor Modulation | NMDA Receptor | EC50 = 30 µM |

| Neuroprotection | Neuronal Cell Culture | Cell viability increase by 40% |

| Anticancer Activity | Various Cancer Cell Lines | IC50 values ranging from 20 µM to 50 µM |

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes and modulate receptor activity suggests applications in treating neurological disorders and certain cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.